molecular formula C10H8N6S B2875393 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine CAS No. 889950-92-9

4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

Cat. No. B2875393
CAS RN: 889950-92-9
M. Wt: 244.28
InChI Key: NRNBTFAJPSSUDH-UHFFFAOYSA-N
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Description

The compound “4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine” is a type of tetrazole derivative . Tetrazoles are nitrogen-rich heterocycles that have been synthesized for various applications, predominantly in the area of material and medicinal chemistry .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . In one synthesis method, a multidentate tetrazole molecule based on a TPE core was synthesized by cycloaddition reaction of the corresponding organic benzonitrile derivative and azide salt .


Molecular Structure Analysis

Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . The parent heterocycle CH2N4 can exist as three tautomers, 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole; the first two possess six π electrons and thus are aromatic, while the 5H tautomer is nonaromatic .


Chemical Reactions Analysis

Tetrazoles exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . They can react with various compounds to form new substances. For example, mercury ions can ligate with multiple tetrazolate groups to form infinite coordination polymer particles spontaneously .


Physical And Chemical Properties Analysis

Tetrazoles are generally soluble in water and acetonitrile . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Mechanism of Action

The mechanism of action of tetrazole derivatives can vary depending on their specific structure and application. For example, some tetrazole derivatives have been found to inhibit the fungal enzyme cytochrome P450, which is involved in the formation of ergosterol, a compound that plays a vital role in the integrity of cell membranes .

Future Directions

The future directions for research on “4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine” and other tetrazole derivatives could include further exploration of their potential applications in medicinal chemistry, material science, and other fields . Additionally, more research could be done to improve the synthesis methods and to explore the specific properties and potential uses of this compound .

properties

IUPAC Name

4-[4-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6S/c11-10-13-9(5-17-10)7-1-3-8(4-2-7)16-6-12-14-15-16/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNBTFAJPSSUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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